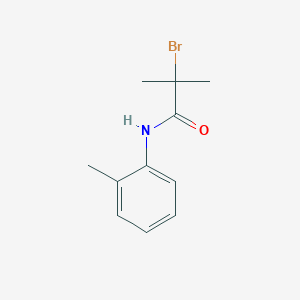

2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Description

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide (CAS 23423-38-3) is an organic compound with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . It features a bromine atom at the β-position of the propanamide backbone and a 2-methylphenyl (o-tolyl) group attached to the amide nitrogen. The bromine atom enhances electrophilicity, making the compound reactive in substitution and coupling reactions, while the o-tolyl group introduces steric and electronic effects that influence solubility, crystallinity, and intermolecular interactions . This compound is primarily used as an intermediate in organic synthesis, particularly in medicinal chemistry and material science, where it serves as a precursor for pharmaceuticals and functional polymers .

Properties

IUPAC Name |

2-bromo-2-methyl-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTFCYZFDHZDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide typically involves the bromination of 2-methyl-N-(2-methylphenyl)propanamide. One common method is as follows:

Starting Material: 2-methyl-N-(2-methylphenyl)propanamide.

Reagent: Bromine (Br2).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the bromination process.

Procedure: Bromine is slowly added to a solution of 2-methyl-N-(2-methylphenyl)propanamide in anhydrous dichloromethane under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may employ alternative brominating agents or catalysts to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative cleavage of the amide bond can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

Reduction: Formation of 2-methyl-N-(2-methylphenyl)propanamine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of new chemical bonds with nucleophiles such as amines or thiols.

Common Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles.

- Reduction : The compound can be reduced to form corresponding amines.

- Oxidation : Oxidative cleavage of the amide bond can yield carboxylic acids or other derivatives.

Medicinal Chemistry

Research indicates that this compound is a precursor for developing pharmaceutical compounds, particularly in the field of analgesics. It has been identified as an intermediate in synthesizing opioid analgesics like diampromide hydrochloride .

Potential Therapeutic Applications :

- Pain Management : As part of opioid synthesis, it plays a crucial role in developing pain relief medications.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its biological effects.

Biological Studies

The compound is also investigated for its interactions with biomolecules. Its ability to bind to specific enzymes may lead to conformational changes that affect enzyme activity and gene expression.

Mechanisms of Action :

- Enzyme Interaction : It can inhibit or activate enzyme functions.

- Gene Regulation : The compound may modulate gene expression through interactions with transcription factors.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Synthesis of Opioid Analgesics :

- A study highlighted its role as an intermediate in synthesizing diampromide hydrochloride, demonstrating its significance in pharmaceutical chemistry.

-

Biological Activity Assessment :

- Research indicated that varying dosages of the compound exhibited different biological effects in animal models, emphasizing the need for careful dosage determination in therapeutic contexts.

- Chemical Reactivity Studies :

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the amide bond is reduced to an amine, altering the compound’s chemical properties. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The o-tolyl group in the target compound provides steric hindrance, slowing down nucleophilic substitution compared to the unsubstituted phenyl analog (CAS 2322-45-4) . Coumarin derivatives (e.g., C₁₄H₁₄BrNO₃) exhibit planar aromatic systems that enable π-π stacking and hydrogen bonding, enhancing their utility in crystal engineering and bioactive applications . Fluorinated analogs (e.g., CAS 1119451-51-2) display increased polarity and metabolic stability due to the electronegative fluorine atom, making them favorable in drug design .

Synthetic Utility: The target compound is synthesized via amidation of 2-bromoisobutyryl bromide with o-toluidine, yielding a versatile intermediate . Coumarin-based analogs require coupling with 7-amino-4-methylcoumarin, followed by purification via column chromatography . Sulfonyl- and allyl-substituted derivatives (e.g., CAS 154139-29-4) are synthesized for specialized applications in polymer brush formation and surface-initiated ATRP .

Physical Properties :

- The melting point of the phenyl analog (80–81°C) is lower than that of the o-tolyl derivative, likely due to reduced crystal packing efficiency in the absence of the methyl group .

- Hydrogen bonding in coumarin derivatives stabilizes their crystal lattices, as evidenced by N–H⋯O interactions and C(8) chain formation .

Applications :

- The target compound’s balance of reactivity and steric bulk makes it ideal for synthesizing small-molecule drugs and polymer initiators .

- Sulfonyl/allyl derivatives are used in surface modification for virus adsorption studies due to their ionic polymer brush compatibility .

Research Findings and Trends

- ATRP Initiators: Bromine-containing propanamides (e.g., coumarin derivatives) are widely used in atom transfer radical polymerization (ATRP) due to their controlled initiation kinetics. The coumarin-based initiator (C₁₄H₁₄BrNO₃) demonstrates superior stability in aqueous media compared to simpler aryl analogs .

- Surface Chemistry : Initiators like 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide (BTPAm) are immobilized on silicon substrates to grow cationic polymer brushes for virus adsorption, demonstrating the versatility of bromo-propanamide derivatives in material science .

Biological Activity

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide, also known by its CAS number 19397-79-6, is an organic compound that has garnered attention for its potential biological activity. This compound features a bromine atom, a methyl group, and an amide functional group, which contribute to its reactivity and possible applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.12 g/mol. Its structure includes:

- A bromine atom at the 2-position,

- A methyl group on the propanamide backbone,

- A 2-methylphenyl group.

These structural features are critical for understanding its biological interactions and reactivity.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the bromination of 2-methyl-N-(2-methylphenyl)propanamide using bromine in anhydrous dichloromethane under controlled conditions. The general reaction can be summarized as follows:

- Starting Material : 2-methyl-N-(2-methylphenyl)propanamide

- Reagent : Bromine ()

- Solvent : Anhydrous dichloromethane ()

- Conditions : Low temperatures (0-5°C) to manage exothermic reactions.

The compound can undergo various chemical reactions, including nucleophilic substitution, reduction to form amines, and oxidation of the amide bond, which are essential for its potential applications in drug development and material science .

Biological Activity

Research into the biological activity of this compound is ongoing, focusing on several key areas:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

This table highlights the potential of this compound as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have indicated that derivatives of similar structures may possess cytotoxic effects against various cancer cell lines. For example, compounds derived from similar amide structures have demonstrated IC50 values in the micromolar range against Hep-2 and P815 cancer cell lines . The cytotoxic potential of related compounds suggests that further exploration into the biological activity of this compound could yield promising results in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 3.25 |

| P815 | 17.82 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biomolecular targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating further modifications that may enhance biological activity .

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of related compounds. For instance, modifications to the phenyl ring or variations in the amide structure can significantly impact antimicrobial and cytotoxic activities .

Q & A

Q. What are the established synthetic routes for 2-bromo-2-methyl-N-(2-methylphenyl)propanamide, and how can reaction conditions be optimized?

The synthesis involves reacting 7-amino-4-methylcoumarin with bromoisobutyryl bromide in tetrahydrofuran (THF) in the presence of triethylamine. Key steps include:

Precipitation : Triethylamine hydrobromide is removed via filtration.

Purification : The crude product is washed with NaHCO₃, water, and brine, followed by column chromatography (10% ethyl acetate/hexane) .

Optimization Strategies :

- Monitor reaction temperature (ambient to 298 K) to prevent side reactions.

- Use anhydrous THF to minimize hydrolysis of the bromoacyl intermediate.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Crystal Data (Triclinic, P1 space group):

| Parameter | Value |

|---|---|

| a (Å) | 6.7054 |

| b (Å) | 9.2415 |

| c (Å) | 11.7612 |

| α, β, γ (°) | 105.255, 100.630, 93.572 |

| Volume (ų) | 686.33 |

| Z | 2 |

Q. Stabilizing Interactions :

Q. What analytical methods are recommended to assess the purity and structural integrity of this compound?

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed using SHELX?

Challenges :

- Disordered bromine atoms due to high thermal motion.

- Weak electron density for hydrogen atoms.

Q. Solutions with SHELX :

Q. How does the bromine substituent influence the compound’s role in atom-transfer radical polymerization (ATRP)?

Mechanistic Insights :

- The C–Br bond acts as a homolytic cleavage site , generating radicals to initiate polymerization.

- Steric hindrance from the ortho-methylphenyl group slows termination, enhancing control over polymer molecular weight .

Experimental Design : - Monitor kinetics via GC-MS to track bromide release.

- Optimize solvent polarity (e.g., DMF vs. THF) to modulate initiation efficiency.

Q. How can contradictory spectral or crystallographic data be resolved during structural elucidation?

Case Example : Discrepancy between NMR (expected para substitution) and XRD (ortho packing). Resolution Workflow :

Cross-Validation : Compare XRD torsion angles (C6–C7–N1–C11 = -177.89°) with NOESY (proximity of methyl and aromatic protons) .

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to validate intramolecular interactions .

Alternative Crystallization : Recrystallize in chloroform vs. ethyl acetate to assess polymorphism .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key Recommendations :

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; LD₅₀ > 2000 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis (TLV-TWA: 1 ppm for brominated compounds) .

- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.